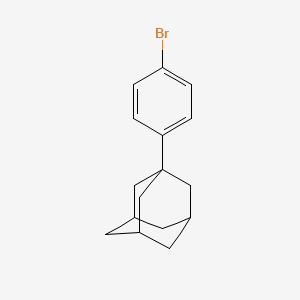

1-(4-Bromophenyl)adamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Br/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZDTZZRNNRKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347793 | |

| Record name | 1-(4-Bromophenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245-43-4 | |

| Record name | 1-(4-Bromophenyl)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Crystal Structure Elucidation of 1 4 Bromophenyl Adamantane and Its Derivatives

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 1-(4-Bromophenyl)adamantane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity, functional groups, and molecular mass.

NMR spectroscopy is a powerful tool for probing the chemical environment of protons (¹H) and carbon atoms (¹³C) within a molecule. For this compound and its derivatives, NMR spectra reveal characteristic signals corresponding to the adamantyl cage and the substituted phenyl ring.

In the ¹H NMR spectrum of adamantane (B196018) derivatives, the protons of the adamantane cage typically appear as a set of broad multiplets in the aliphatic region (δ 1.5-2.2 ppm). The high symmetry of the unsubstituted adamantane cage results in two distinct signals for its methine (CH) and methylene (B1212753) (CH₂) protons. chemicalbook.com Upon substitution at the C1 position, this symmetry is broken, leading to a more complex set of signals. For instance, in 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, the adamantane protons appear as multiplets between δ 1.62 and 2.10 ppm. researchgate.net Similarly, for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, signals are observed at δ 1.81 ppm and δ 2.15 ppm. rsc.org The aromatic protons of the 4-bromophenyl group typically appear as two doublets in the downfield region (δ 7.2-7.9 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. researchgate.netrsc.org

The ¹³C NMR spectrum provides direct information about the carbon skeleton. Unsubstituted adamantane shows two signals for its CH and CH₂ carbons. nih.gov In 1-substituted derivatives, the signals for the adamantane carbons are more numerous due to the loss of symmetry. The quaternary carbon of the adamantane cage attached to the phenyl ring is significantly shifted downfield. The carbons of the 4-bromophenyl group exhibit characteristic shifts, with the carbon atom bonded to the bromine atom (C-Br) showing a distinct chemical shift influenced by the halogen's electronegativity and heavy atom effect. researchgate.net

| Compound | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Reference |

|---|---|---|---|

| 3-(adamantan-1-yl)-1-(4-bromophenyl)urea | 1.62–2.10 (m, 15H, Adamantane-H), 5.90 (s, 1H, NH), 7.31–7.36 (m, 4H, Ar-H), 8.39 (s, 1H, NH) | 29.35, 36.48, 42.06, 50.37 (Adamantane-C), 112.37, 119.68, 131.78, 140.51 (Ar-C), 154.17 (C=O) | researchgate.net |

| 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole | 1.81 (s, 6H, Adamantane-H), 2.15 (s, 9H, Adamantane-H), 7.64 (d, 2H, Ar-H), 7.92 (d, 2H, Ar-H) | 27.74, 34.45, 36.29, 39.96 (Adamantane-C), 123.26, 125.99, 128.23, 132.28 (Ar-C), 163.56, 172.85 (Oxadiazole-C) | rsc.org |

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of this compound is dominated by the vibrational modes of the adamantane skeleton and the bromophenyl ring.

The adamantane cage exhibits characteristic C-H stretching vibrations typically observed in the 2850-2950 cm⁻¹ region. researchgate.net The spectrum also shows a series of sharp peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to C-C stretching and various C-H bending and rocking modes, which are diagnostic for the rigid cage structure. nist.gov

The 4-bromophenyl group introduces several distinct vibrational bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,4-disubstitution) gives rise to a characteristic out-of-plane C-H bending vibration, often a strong band in the 800-850 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Bromophenyl Ring |

| Aliphatic C-H Stretch | 2950-2850 | Adamantane Cage |

| Aromatic C=C Stretch | 1600-1450 | Bromophenyl Ring |

| Aliphatic C-H Bend/Rock | 1450-1300 | Adamantane Cage |

| Aromatic C-H Out-of-Plane Bend | 850-800 | 1,4-Disubstituted Phenyl |

| C-Br Stretch | 600-500 | Bromophenyl Ring |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₆H₁₉Br, with a calculated molecular weight of approximately 291.23 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 290 and 292, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a nearly 1:1 natural abundance. This characteristic isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule. nih.gov

The fragmentation of this compound under electron ionization is expected to be dominated by the stability of the tertiary adamantyl carbocation. The most prominent fragmentation pathway would involve the cleavage of the C-C bond between the adamantane cage and the phenyl ring. This would result in a very stable 1-adamantyl cation [C₁₀H₁₅]⁺, which is consistently observed as a major fragment (m/z 135) in the mass spectra of adamantane and its derivatives. nih.gov Another possible fragmentation could involve the loss of the adamantyl group to form a bromophenyl radical and the [C₁₀H₁₅]⁺ cation, or the loss of a bromine atom from the molecular ion.

| m/z | Assignment | Description |

|---|---|---|

| 290/292 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 135 | [C₁₀H₁₅]⁺ | 1-Adamantyl cation; often the base peak due to its high stability. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from cleavage of the adamantane-phenyl bond. |

X-ray Crystallographic Analysis of this compound Single Crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related derivatives provides a clear picture of its expected conformation. The adamantane moiety is an exceptionally rigid, strain-free, cage-like hydrocarbon. X-ray analyses of its derivatives consistently show that the six-membered rings comprising the cage adopt a perfect chair conformation. rsc.orgresearchgate.net

| Parameter | Expected Value/Observation | Structural Unit |

|---|---|---|

| Adamantane Conformation | All cyclohexane (B81311) rings in chair form | Adamantane Cage |

| C(sp³)-C(sp³) Bond Length | ~1.54 Å | Adamantane Cage |

| C(adamantyl)-C(aryl) Bond Length | ~1.51 Å | Linkage |

| C(aryl)-C(aryl) Bond Length | ~1.39 Å | Phenyl Ring |

| C(aryl)-Br Bond Length | ~1.90 Å | Bromophenyl Group |

The high symmetry and rigidity of adamantane and its derivatives often lead to well-ordered crystal lattices. mdpi.com The assembly of molecules in the solid state is governed by a variety of non-covalent interactions, which collectively define the supramolecular structure.

In derivatives of this compound, several key intermolecular interactions are expected to direct the crystal packing. The bromine atom is capable of participating in halogen bonding, a directional interaction between the electropositive region on the halogen atom and a Lewis base. Furthermore, weak Br···Br interactions can also play a role in stabilizing the crystal lattice. uni-giessen.de

Weak C-H···π interactions are also significant, where C-H bonds from the adamantane cage or the phenyl ring interact with the π-electron system of an adjacent bromophenyl ring. These interactions are frequently observed in the crystal structures of phenyl-substituted adamantanes. researchgate.netuni-giessen.de In the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, molecules are linked into chains via C–H···π interactions. rsc.org These chains can be further connected by π–π stacking interactions between the aromatic rings of adjacent molecules, where the centroid-to-centroid distance is a key parameter. rsc.org The interplay of these varied and relatively weak interactions—van der Waals forces, potential halogen bonds, C-H···π, and π–π stacking—determines the final, tightly packed, three-dimensional architecture of the crystal.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole reveals that the bond lengths and angles are within the normal ranges for such compounds. nih.gov The adamantane cage, a rigid and strain-free tricyclic hydrocarbon, exhibits typical C-C single bond lengths of approximately 1.54 Å. The geometry of the 4-bromophenyl group and the 1,3,4-oxadiazole (B1194373) ring are also consistent with established values.

A key feature of the molecule's conformation is the relative orientation of the aromatic rings. The benzene ring of the bromophenyl group is inclined with respect to the plane of the oxadiazole ring by a dihedral angle of 10.44 (8)°. nih.govnih.gov This slight twist is a result of the electronic and steric influences of the substituent groups. The torsion angles within the molecule further define its three-dimensional shape.

| Atoms (A1-A2-A3-A4) | Angle (°) | Atoms (A1-A2-A3-A4) | Angle (°) |

|---|---|---|---|

| C6-C1-C2-C3 | -0.5 (2) | N2-C8-C9-C14 | -9.4 (2) |

| C1-C2-C3-C4 | 0.1 (2) | O1-C8-C9-C14 | 174.68 (12) |

| C2-C3-C4-C5 | 0.4 (2) | N2-C8-C9-C10 | 110.13 (17) |

| C3-C4-C5-C6 | -0.5 (2) | O1-C8-C9-C10 | -65.84 (15) |

| C4-C5-C6-C1 | 0.1 (2) | N2-C8-C9-C15 | -131.41 (16) |

| C2-C1-C7-O1 | 177.96 (13) | C10-C9-C14-C13 | -60.51 (16) |

| C6-C1-C7-O1 | -2.0 (2) | C15-C9-C14-C13 | 60.18 (16) |

| C2-C1-C7-N1 | -2.2 (2) | C10-C9-C15-C16 | 60.40 (17) |

| C6-C1-C7-N1 | 177.85 (13) | C14-C9-C15-C16 | -60.19 (16) |

| O1-C7-N1-N2 | 0.1 (2) | C11-C10-C12-C13 | -59.83 (17) |

| C1-C7-N1-N2 | 179.91 (13) | C9-C10-C12-C13 | 60.85 (16) |

| C7-N1-N2-C8 | -0.1 (2) | C18-C13-C12-C10 | 60.20 (17) |

| N1-N2-C8-O1 | 0.1 (2) | C14-C13-C12-C10 | -60.19 (16) |

| N1-N2-C8-C9 | -175.79 (13) | C12-C13-C14-C9 | -0.02 (16) |

| C7-O1-C8-N2 | -0.1 (2) | C18-C13-C14-C9 | -120.37 (14) |

| C7-O1-C8-C9 | 175.75 (12) | C17-C11-C16-C15 | -60.52 (16) |

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contacts can be identified. While a specific Hirshfeld analysis for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole is not detailed in its primary structural report, extensive studies on its fluoro- and chloro-analogues provide a clear picture of the non-covalent interactions governing the crystal packing in this family of compounds. uzh.chiucr.orgresearchgate.netnih.gov

2D Fingerprint Plots for Characterization of Non-Covalent Interactions

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of intermolecular contacts by plotting the distance to the nearest nucleus internal to the surface (di) against the distance to the nearest nucleus external to the surface (de). The color intensity on the plot corresponds to the relative abundance of contacts of that type.

For the analogous fluoro- and chloro-derivatives of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, the fingerprint plots reveal the dominant role of H···H, C···H/H···C, and halogen···H contacts in the crystal packing. researchgate.netnih.gov

| Interaction Type | Contribution in Fluoro-Derivative (%) | Contribution in Chloro-Derivative (%) |

|---|---|---|

| H···H | 54.4 | 51.9 |

| C···H/H···C | 17.0 | 16.8 |

| N···H/H···N | 11.2 | 11.4 |

| F···H/H···F | 10.3 | - |

| Cl···H/H···Cl | - | 9.8 |

| O···H/H···O | 4.0 | 4.4 |

| C···C | 1.0 | 3.8 |

These plots typically show a large, diffuse region corresponding to H···H contacts, reflecting the hydrogen-rich exterior of the adamantane cage. Sharp spikes are characteristic of stronger, more directional interactions like hydrogen bonds. For the bromo-derivative, it is expected that Br···H contacts would also make a significant contribution, similar to the F···H and Cl···H contacts in its analogues.

Contribution of Weak Hydrogen Bonds (e.g., C-H···N, C-H···π, C-H···Br) to Crystal Stability

The crystal stability of adamantane derivatives is significantly influenced by a network of weak hydrogen bonds. In the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, the molecules are organized into chains through C–H···π interactions. nih.govnih.gov Specifically, a hydrogen atom from the adamantane cage (H18B) interacts with the π-system of the bromophenyl ring of an adjacent molecule, with an H···Cg (centroid) distance of 2.74 Å and a D–H···A angle of 162°. nih.gov

π-π Stacking and Halogen Bonding Interactions in Self-Assembly

In addition to weak hydrogen bonds, π-π stacking and halogen bonding are crucial non-covalent interactions that direct the self-assembly of molecules in the solid state.

The crystal packing of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole features significant π–π stacking interactions. The chains formed by C–H···π bonds are further linked into layers by stacking of the bromophenyl rings of adjacent, inverted molecules. The centroid-to-centroid distance between these stacked rings is 3.6385 (7) Å, a value indicative of effective π-π overlap. nih.govnih.gov

Halogen bonding, an electrostatic interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is another key interaction in the crystal engineering of halogenated compounds. Although not explicitly detailed as a primary interaction in the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, the bromine atom represents a potential halogen bond donor. In other brominated organic crystals, Br···Br, Br···O, or Br···π interactions are frequently observed, playing a definitive role in the formation of specific crystalline architectures. uzh.ch The interplay between π-π stacking and potential halogen bonding provides a versatile toolkit for controlling the supramolecular assembly and, consequently, the material properties of these compounds.

Advanced Computational and Quantum Chemical Investigations of 1 4 Bromophenyl Adamantane

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is employed here to elucidate the structural and vibrational properties of 1-(4-bromophenyl)adamantane, providing a foundational understanding of its behavior at the molecular level.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process involves finding the minimum energy structure by calculating forces on each atom and adjusting their positions until those forces are negligible. The resulting optimized geometry reveals key structural parameters.

The adamantane (B196018) cage itself is a highly rigid structure with C-C bond lengths and C-C-C angles that are very close to those of a perfect diamondoid structure nih.govmdpi.com. The connection of the bromophenyl group at a bridgehead carbon (C1) introduces minimal distortion to the cage itself. The primary conformational flexibility in the molecule arises from the rotation around the single bond connecting the adamantane C1 atom and the C1' atom of the phenyl ring.

The conformational energy landscape, explored by rotating the phenyl ring relative to the adamantane cage, is typically very flat. This indicates a low barrier to rotation, meaning the phenyl group can rotate with relative freedom at room temperature. The energy minima and maxima are dictated by subtle steric interactions between the ortho-hydrogens of the phenyl ring and the adjacent C-H bonds of the adamantane cage. However, due to the high symmetry and rigidity of the adamantyl group, these energy differences are generally small.

Below is a table of representative optimized geometric parameters for this compound, derived from DFT calculations on analogous structures.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C(adamantyl)-C(adamantyl) | 1.54 Å |

| Bond Length | C(aromatic)-C(aromatic) | 1.39 - 1.40 Å |

| Bond Length | C(adamantyl)-C(aromatic) | 1.52 Å |

| Bond Length | C(aromatic)-Br | 1.91 Å |

| Bond Angle | C-C-C (in adamantane) | ~109.5° |

| Bond Angle | C(adamantyl)-C(aromatic)-C(aromatic) | ~120° |

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

The vibrational spectrum of this compound can be divided into distinct regions corresponding to the adamantyl and bromophenyl moieties. nih.govresearchgate.net

Adamantyl Group Vibrations : The adamantane cage gives rise to a complex but characteristic set of vibrations. The C-H stretching modes are typically found in the 2850-2950 cm⁻¹ region. The CH₂ scissoring, twisting, and wagging modes, along with C-C stretching of the cage, produce a dense series of peaks in the fingerprint region (below 1500 cm⁻¹). nih.govresearchgate.net

Bromophenyl Group Vibrations : The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is a key diagnostic peak, typically appearing as a strong band in the low-frequency region, often around 500-650 cm⁻¹. In-plane and out-of-plane C-H bending modes of the para-substituted ring also give rise to characteristic absorptions.

The table below summarizes the expected key vibrational frequencies and their assignments.

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Moiety |

|---|---|---|

| 3030 - 3100 | Aromatic C-H Stretch | Bromophenyl |

| 2850 - 2950 | Aliphatic C-H Stretch | Adamantyl |

| ~1590, ~1480 | Aromatic C=C Stretch | Bromophenyl |

| ~1450 | CH₂ Scissoring | Adamantyl |

| ~1010 | Aromatic Ring Breathing | Bromophenyl |

| 500 - 650 | C-Br Stretch | Bromophenyl |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the FMOs are primarily localized on the bromophenyl moiety.

HOMO : The HOMO is expected to be a π-orbital distributed across the bromophenyl ring, with significant contributions from the p-orbitals of the bromine atom. The electron-donating effect of the adamantyl group via σ-π hyperconjugation can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. scispace.com

LUMO : The LUMO is typically a π* (pi-antibonding) orbital, also localized on the aromatic ring. Its energy level indicates the molecule's ability to accept electrons.

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 to -7.0 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -0.5 to -1.0 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.5 to 6.5 | Indicates high kinetic stability |

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of charge distribution and bonding interactions. It localizes the complex molecular orbitals into individual atomic charges and specific bond orbitals.

In this compound, NBO analysis would reveal the following:

Charge Distribution : The bromine atom, being highly electronegative, carries a significant partial negative charge. The carbon atom attached to it (C4' of the phenyl ring) will have a partial positive charge. The adamantyl group, being a weak sigma-donating group, will carry a small net positive charge, with this charge distributed primarily over the hydrogen atoms.

Electron Transitions & Hyperconjugation : NBO analysis quantifies the stabilizing interactions within the molecule. A key interaction is hyperconjugation between the filled σ orbitals of the adamantyl C-C and C-H bonds and the empty π* orbitals of the phenyl ring. This donation of electron density from the adamantane cage to the aromatic ring contributes to the stability of the molecule and influences the electronic properties of the phenyl group.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides a powerful visual guide to the reactive sites of a molecule. ajchem-a.comtci-thaijo.org

Negative Potential Regions (Nucleophilic Sites) : These areas, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. In this compound, the most negative region is concentrated around the bromine atom, specifically on its lone pairs of electrons. tci-thaijo.org This makes the bromine atom a potential site for interactions with electrophiles or Lewis acids.

Positive Potential Regions (Electrophilic Sites) : These areas, colored blue, are electron-deficient and indicate sites for nucleophilic attack. The hydrogen atoms of the phenyl ring and the adamantane cage exhibit positive electrostatic potential.

Neutral Regions : The bulky, non-polar adamantane cage itself generally shows a neutral (green) potential, reflecting its hydrocarbon nature and relative inertness. mdpi.comresearchgate.net

The MEP surface visually confirms that the primary sites for electrophilic interaction are located on the bromophenyl portion of the molecule, while the adamantane cage serves as a large, sterically hindering, and relatively unreactive scaffold.

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful theoretical framework that provides a rigorous definition of chemical bonding and atomic interactions based on the topology of the electron density. wiley.comresearchgate.netnzdr.ruwiley-vch.de For this compound, a QTAIM analysis would be instrumental in identifying and characterizing the various non-covalent interactions that govern its supramolecular chemistry and crystal packing. These interactions are crucial for understanding the material's physical and chemical properties.

A QTAIM analysis begins with the calculation of the molecule's electron density, typically using density functional theory (DFT) or other high-level quantum mechanical methods. The topology of the electron density is then analyzed to locate critical points, where the gradient of the electron density is zero. Of particular interest for non-covalent interactions are the bond critical points (BCPs) found between atoms of different molecules. nih.gov The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interactions. nih.gov

For this compound, several types of non-covalent interactions would be expected and could be characterized by QTAIM:

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules. A BCP between the bromine and an acceptor atom would characterize this interaction.

C-H···π Interactions: The hydrogen atoms of the adamantane cage can interact with the π-system of the bromophenyl ring of an adjacent molecule. QTAIM can identify the BCPs corresponding to these weak but significant interactions.

In a study of adamantane derivatives containing a bromophenyl group, QTAIM analysis was successfully used to characterize a variety of intra- and intermolecular non-covalent interactions. nih.govrsc.orgresearchgate.net The analysis revealed the presence of N-H···N hydrogen bonds as the strongest interactions, with various C-H···N, C-H···S, and C-H···π interactions also playing a significant role in the crystal packing. Furthermore, the study identified Br···Br halogen bonds, highlighting the importance of the bromine substituent in directing the supramolecular assembly. nih.gov

A representative QTAIM analysis for a hypothetical non-covalent interaction in a this compound dimer is presented in the table below. The values are illustrative and based on typical ranges observed for such interactions in similar organic molecules.

Interactive Data Table: Representative QTAIM Parameters for a C-H···π Interaction

| Interacting Atoms | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C-H···C(π) | 0.008 | +0.025 | Non-covalent, closed-shell |

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. researcher.life The NLO response of a molecule is determined by its hyperpolarizability, which can be predicted through quantum chemical calculations. For this compound, theoretical calculations can provide valuable insights into its potential as an NLO material.

The prediction of NLO properties typically involves the use of DFT calculations with a suitable functional, such as B3LYP or B3PW91, and a sufficiently large basis set. researchgate.netmedmedchem.com The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of the molecule.

The adamantane cage in this compound acts as a bulky, electron-donating group, while the bromophenyl group can be considered an electron-withdrawing or polarizable moiety. This donor-acceptor-like character, combined with the three-dimensional structure of the adamantane cage, could lead to a significant NLO response. Theoretical studies on other adamantane derivatives have shown that substitution with various functional groups can indeed lead to substantial NLO properties.

The computational approach would involve:

Geometry Optimization: The molecular geometry of this compound would be optimized to its ground state.

Frequency Calculation: To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed.

NLO Property Calculation: Using the optimized geometry, the dipole moment, polarizability, and hyperpolarizability tensors are calculated.

The following table presents hypothetical NLO properties for this compound, based on typical values for similar organic molecules. These values are for illustrative purposes and would need to be confirmed by specific calculations for this compound.

Interactive Data Table: Predicted Nonlinear Optical Properties

| Property | Symbol | Hypothetical Value |

| Dipole Moment | μ | 2.5 D |

| Mean Polarizability | <α> | 30 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability | β | 15 x 10⁻³⁰ esu |

Molecular Dynamics Simulations and Adsorption Behavior Studies (e.g., on Metal Clusters)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. researchgate.net For this compound, MD simulations can be employed to investigate its adsorption behavior on surfaces, such as metal nanoclusters. This is particularly relevant for applications in catalysis, sensing, and nanotechnology, where the interaction of molecules with surfaces is critical.

A typical MD simulation to study the adsorption of this compound on a gold (Au) nanocluster would involve the following steps:

System Setup: A simulation box is created containing the Au nanocluster, one or more molecules of this compound, and a solvent (e.g., water or an organic solvent).

Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system. This would include parameters for the Au cluster, the organic molecule, and the solvent.

Equilibration: The system is brought to the desired temperature and pressure through a process of energy minimization and equilibration runs.

Production Run: A long MD simulation is performed to sample the conformational space and observe the adsorption process.

Analysis: The trajectory from the production run is analyzed to determine key properties, such as the adsorption energy, the preferred orientation of the molecule on the surface, and the dynamics of the adsorption process.

Studies on adamantane-terminated gold nanoclusters have shown that the adamantane moiety can serve as a robust anchor to surfaces. rsc.org MD simulations can reveal the specific binding sites and orientations of this compound on a metal cluster. For example, the bromophenyl group might interact with the metal surface through its π-system or the bromine atom, while the adamantane cage provides a stable scaffold.

The table below provides an example of the kind of data that could be obtained from an MD simulation study of the adsorption of this compound on a gold surface. The values are illustrative.

Interactive Data Table: Simulated Adsorption Properties on a Gold (111) Surface

| Property | Description | Illustrative Value |

| Adsorption Energy | The energy released upon adsorption of the molecule onto the surface. | -25 kcal/mol |

| Adsorption Distance | The equilibrium distance between the molecule and the surface. | 3.5 Å |

| Orientation | The preferred orientation of the molecule with respect to the surface. | Bromophenyl group parallel to the surface |

Mechanistic Studies of Reactions Involving 1 4 Bromophenyl Adamantane

Reaction Pathways in Electrophilic Aromatic Substitution on the Bromophenyl Ring

Electrophilic aromatic substitution (EAS) on the bromophenyl ring of 1-(4-bromophenyl)adamantane is governed by the interplay of the directing effects of the two substituents: the bromo group and the 1-adamantyl group.

The generally accepted mechanism for EAS proceeds through a two-step pathway:

Formation of the Sigma Complex (Arenium Ion): The aromatic π-system attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of the substitution is dictated by the ability of the existing substituents to stabilize the positive charge in the arenium ion.

1-Adamantyl Group: The adamantyl group is a bulky, electron-donating alkyl group. It activates the aromatic ring towards electrophilic attack and is an ortho, para-director. The electron-donating nature is primarily due to the inductive effect of the sp³-hybridized carbon atoms. This effect enriches the electron density at the ortho and para positions, stabilizing the positive charge in the corresponding arenium ion intermediates. sci-hub.se

Bromo Group: The bromine atom is an electronegative and deactivating group due to its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. nih.gov This resonance effect partially counteracts the inductive deactivation at these positions.

In the case of this compound, the adamantyl group is para to the bromo group. Therefore, the positions ortho to the adamantyl group (and meta to the bromo group) and the positions ortho to the bromo group (and meta to the adamantyl group) are the potential sites for electrophilic attack. The directing effects of both substituents must be considered. The bulky adamantyl group may sterically hinder attack at its ortho positions. The bromo group, being a deactivator, will slow down the reaction compared to unsubstituted benzene (B151609). The ultimate regiochemical outcome will depend on the specific electrophile and reaction conditions, but substitution is generally expected to occur at the positions activated by both groups, primarily ortho to the adamantyl group.

| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| 1-Adamantyl | Activating | Ortho, Para | Inductive (+I) |

| Bromo | Deactivating | Ortho, Para | Inductive (-I), Resonance (+R) |

Nucleophilic Substitution Reactions at the Bromine Atom and Adamantane (B196018) Positions

Nucleophilic substitution can potentially occur at two distinct sites in this compound: the sp²-hybridized carbon bearing the bromine atom and the sp³-hybridized bridgehead carbon of the adamantane cage.

At the Bromine Atom: Nucleophilic aromatic substitution (SNAAr) on the bromophenyl ring is generally disfavored due to the high energy required to break the C-Br bond and the repulsion between the electron-rich nucleophile and the π-system of the aromatic ring. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. Aryl halides are generally unreactive towards both SN1 and SN2 reactions. youtube.com

At the Adamantane Positions: Nucleophilic substitution at the bridgehead (tertiary) carbons of the adamantane cage is also challenging. An SN2-type backside attack is sterically impossible due to the rigid cage structure. masterorganicchemistry.commasterorganicchemistry.com An SN1-type mechanism, involving the formation of a tertiary adamantyl carbocation, is plausible due to the stability of this carbocation. However, displacing a group directly attached to the phenyl ring from the adamantane cage would be an unprecedented reaction under standard nucleophilic substitution conditions.

Substitution reactions involving the adamantane moiety typically proceed via radical or carbocationic intermediates generated through other means, rather than direct nucleophilic displacement of a phenyl group.

Catalytic Cross-Coupling Reaction Mechanisms (e.g., Palladium-Catalyzed)

The bromine atom in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species.

A prominent example is the Suzuki-Miyaura Coupling , which couples the aryl bromide with an organoboron compound. The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: A coordinatively unsaturated palladium(0) complex reacts with this compound, inserting into the C-Br bond to form a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Another important reaction is the Heck-Mizoroki Reaction , which couples the aryl bromide with an alkene. The mechanism shares the initial oxidative addition step with the Suzuki coupling, but is followed by:

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and the coupled alkene product.

Regeneration of the Catalyst: The palladium-hydride species eliminates HBr in the presence of a base to regenerate the palladium(0) catalyst.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination , also follow a similar catalytic cycle involving oxidative addition of the aryl bromide, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. illinois.edunih.gov The bulky adamantyl group can influence the rate and efficiency of these cross-coupling reactions by affecting the steric environment around the palladium center.

| Reaction | Key Mechanistic Steps |

|---|---|

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination |

| Heck-Mizoroki Reaction | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Catalyst Regeneration |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

Free Radical Addition and Substitution Mechanisms involving Adamantane-Aryl Systems

Free radical reactions can be initiated at both the adamantane cage and the aryl ring, though the adamantyl C-H bonds are generally more susceptible to radical abstraction. The mechanism of free-radical reactions typically involves three stages: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., a peroxide) undergoes homolytic cleavage upon heating or irradiation to generate radicals. masterorganicchemistry.com

Propagation: The initiator radical abstracts a hydrogen atom from the adamantane cage, preferentially from a tertiary (bridgehead) position due to the greater stability of the resulting tertiary radical. This adamantyl radical can then react with another molecule, propagating the chain. For example, in a free-radical halogenation, the adamantyl radical would abstract a halogen atom from a halogenating agent. pharmaguideline.com

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction.

Free radical addition to the aromatic ring is less common but can occur under specific conditions. The adamantyl radical, once formed, could potentially add to an unsaturated system. The regioselectivity of such an addition would be governed by the stability of the resulting radical intermediate. chemistrysteps.com

Carbocation Rearrangement Mechanisms in Adamantane Functionalization

The synthesis and functionalization of adamantane derivatives often involve carbocationic intermediates, which are prone to rearrangements to form more stable species. The most relevant rearrangement in this context is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of an alkyl, aryl, or hydride group. wikipedia.orgresearchgate.netlscollege.ac.in

While this compound itself is a stable molecule, its synthesis can involve precursors that undergo carbocation rearrangements. For instance, the synthesis of adamantane itself often proceeds through a Lewis acid-catalyzed rearrangement of other C₁₀H₁₆ isomers, involving a cascade of Wagner-Meerwein shifts that ultimately lead to the thermodynamically stable adamantane cage structure.

If a carbocation were to be generated on a side chain attached to the adamantane or phenyl ring, rearrangements could occur to relieve strain or to form a more stable carbocation. The high stability of the bridgehead adamantyl carbocation makes it a likely endpoint for such rearrangements. The formation of 1-aryl-adamantanes can proceed through Friedel-Crafts type reactions where a precursor alcohol or alkene reacts with the aromatic ring in the presence of a strong acid, generating a carbocation that can undergo rearrangements before alkylating the aromatic ring. researchgate.net

Supramolecular Interactions and Host Guest Chemistry of Adamantane Bromophenyl Systems

Characterization of Non-Covalent Interactions in Crystal Engineering and Self-Assembly

The predictable geometry of the adamantane (B196018) scaffold and the directed nature of interactions involving the bromophenyl moiety allow for the rational design of crystalline solids, a field known as crystal engineering. The self-assembly of these molecules into ordered supramolecular structures is governed by a subtle interplay of several weak, non-covalent forces.

The bromine atom on the phenyl ring is a key player, capable of participating in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a Lewis base. In bromophenyl-adamantane systems, this interaction can be used to guide molecules into specific arrangements, forming predictable crystalline architectures. For instance, studies on 1,3,5,7-tetrakis(4-bromophenyl)adamantane (B3069138), a closely related derivative, show that halogen bonds, in concert with other forces, are crucial in the self-assembly of the supramolecular framework. rsc.org Similarly, investigations into the crystal structures of other bromophenyl adamantane derivatives reveal that Br···Br interactions can be a structure-defining factor in the formation of certain polymorphs. uni-giessen.deresearchgate.net

Beyond halogen bonding, other non-covalent interactions are critical for the stabilization of crystal packing. These include:

Van der Waals Contacts: These ubiquitous, non-specific attractive forces are significant in the close packing of the bulky adamantane cages. rsc.org

C-H···π Interactions: Hydrogen atoms from the adamantane cage or phenyl ring can interact with the electron-rich π-system of the bromophenyl group of an adjacent molecule. uni-giessen.de These interactions are a common feature in the crystal structures of phenyl-substituted adamantanes. uni-giessen.de

Hydrogen Bonding: In derivatives containing suitable functional groups, such as N-H or O-H, classical hydrogen bonds can dominate the packing arrangement. For example, in (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine, the N-H⋯N hydrogen bond was identified as the strongest noncovalent interaction. nih.govrsc.org

The combination of these interactions allows for the construction of robust and predictable one-, two-, or three-dimensional networks from bromophenyl-adamantane building blocks.

| Interaction Type | Role in Supramolecular Assembly | Example Compound System |

| Halogen Bonding (Br···X) | Directs molecular assembly into specific architectures; structure-defining. | 1,3,5,7-tetrakis(4-bromophenyl)adamantane rsc.org, 1-bromo-3,5,7-triphenyladamantane uni-giessen.de |

| C-H···π Interactions | Stabilizes crystal packing by linking adamantane/phenyl C-H donors to phenyl π-acceptors. | 1-(4-Bromophenyl)adamantane derivatives , 1-bromo-3,5,7-triphenyladamantane uni-giessen.de |

| Van der Waals Forces | Facilitates efficient space-filling and close packing of bulky adamantane units. | Tetraaryl-substituted adamantanes rsc.org |

| Phenyl Embrace (π-π Stacking) | Contributes to the stability of the assembly through interlocking of phenyl groups. | 1,3,5,7-tetrakis(4-bromophenyl)adamantane rsc.org |

| Hydrogen Bonding (N-H···N) | Forms strong, directional links that can dominate the crystal packing motif. | (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine nih.govrsc.org |

Principles of Host-Guest Complexation with Adamantane Derivatives

Host-guest chemistry involves the formation of complexes between a large "host" molecule with a cavity and a smaller "guest" molecule that fits within it. The adamantane cage is a quintessential guest in supramolecular chemistry due to its ideal size, shape, and hydrophobic nature for binding within the cavities of various macrocyclic hosts. nih.gov

The primary host class for adamantane derivatives is the cyclodextrins (CDs), particularly β-cyclodextrin. nih.govmdpi.comresearchgate.net Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity, making them highly soluble in water while being capable of encapsulating nonpolar guests. nih.govnih.gov The key principles governing this complexation are:

Hydrophobic Effect: The primary driving force for complexation in aqueous solution is the entropy-driven release of high-energy water molecules from the hydrophobic cavity of the host as the nonpolar adamantane guest enters.

Size and Shape Complementarity: The adamantyl group, with a diameter of approximately 7 Å, has an excellent size and shape match for the cavity of β-cyclodextrin, leading to a snug fit. mdpi.com

Van der Waals Interactions: Once inside the cavity, favorable van der Waals contacts between the adamantane guest and the interior wall of the cyclodextrin (B1172386) host stabilize the resulting complex.

These interactions lead to the formation of stable 1:1 inclusion complexes between adamantane derivatives and β-cyclodextrin, with typical association constants (Kₐ) in the range of 10³ to 10⁵ M⁻¹. nih.govmdpi.com In the solid state, more complex stoichiometries can be observed, where β-cyclodextrin dimers encapsulate one, two, or three adamantane guests, depending on the guest's specific functionalization. mdpi.comresearchgate.netnih.gov Another important class of hosts for adamantane is cucurbit[n]urils (CB[n]), which form highly stable inclusion complexes due to a strong fit between the adamantane cage and the host's cavity. nih.gov

| Host Molecule | Guest Moiety | Key Driving Forces | Typical Association Constant (Kₐ) | Stoichiometry (Host:Guest) |

| β-Cyclodextrin (β-CD) | Adamantane | Hydrophobic effect, size/shape fit, van der Waals forces. | 10³–10⁵ M⁻¹ nih.govmdpi.com | 1:1 (in solution) mdpi.com; 2:2, 3:2, 1:2 (in solid state) mdpi.comnih.gov |

| Cucurbit[n]uril (e.g., CB researchgate.net) | Adamantane | Hydrophobic effect, ion-dipole interactions, van der Waals forces. | High (specific values vary) | 1:1 nih.gov |

Molecular Recognition Phenomena Involving Bromophenyl-Adamantane Structures

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The bromophenyl-adamantane structure is well-suited for molecular recognition applications because it combines two distinct recognition elements: the adamantane cage for hydrophobic binding and the bromophenyl group for more specific, directional interactions.

The adamantane moiety acts as a reliable "hydrophobic anchor." Its strong and predictable binding to hosts like cyclodextrins and cucurbit[n]urils allows it to be used to direct the assembly of more complex systems or to attach molecules to surfaces modified with these hosts. nih.govmdpi.com For example, polymers functionalized with pendant adamantane groups can have their properties, such as their lower critical solution temperature (LCST), tuned by the addition of cyclodextrin, which recognizes and encapsulates the adamantane units. mdpi.com

The bromophenyl group adds another layer of recognition capability, primarily through its potential for halogen bonding. This allows bromophenyl-adamantane structures to act as tectons (building blocks) for designing supramolecular frameworks capable of recognizing specific guest molecules. digitellinc.com The directionality of the halogen bond provides a means to orient the adamantane cages, creating precisely shaped cavities or channels that can selectively bind small molecules. rsc.orgdigitellinc.com This dual-functionality—strong, non-specific hydrophobic binding via the adamantane core and directional, specific interactions via the bromophenyl unit—is a powerful combination for designing systems for molecular recognition and self-assembly.

Adaptive Supramolecular Frameworks and Channel Confinement Studies

A significant application of bromophenyl-adamantane systems is in the creation of adaptive supramolecular frameworks, which are crystalline materials with porous structures capable of changing in response to external stimuli, such as the introduction of a guest molecule. These materials are often referred to as "supramolecular sponges." digitellinc.com

Research using 1,3,5,7-tetrakis(4-bromophenyl)adamantane has demonstrated the formation of an adaptive framework that self-assembles through a combination of van der Waals contacts, phenyl embraces, and halogen bonds. rsc.org This framework possesses modular channels that exhibit guest-induced adaptability. The material is capable of confining various aromatic petrochemicals and chloroform (B151607) within these channels. rsc.org

These frameworks can display remarkable selectivity in guest binding, enabling applications in chemical separations. For example, the adamantane-based framework can separate toluene (B28343) from benzene (B151609) through selective crystallization. rsc.org The adaptability of the framework, driven by the weak and reversible nature of the non-covalent interactions holding it together, allows the channels to adjust their size and shape to best accommodate preferred guest molecules, which is the basis for their separation capabilities. rsc.orgdigitellinc.com These studies highlight the utility of bromophenyl-adamantane tectons in designing crystalline materials for molecular confinement and the separation of industrially relevant small molecules. rsc.orgdigitellinc.com

| Framework Tecton | Key Assembly Interactions | Guest Molecules Confined | Application |

| 1,3,5,7-tetrakis(4-bromophenyl)adamantane | Van der Waals contacts, Phenyl embraces, Halogen bonds | Aromatic petrochemicals (e.g., toluene, benzene), Chloroform | Separation of toluene from benzene rsc.org |

Advanced Material Science and Organic Electronic Applications of Adamantane Bromophenyl Structures

Development of Advanced Materials with Specific Functionalities

The incorporation of the 1-(4-bromophenyl)adamantane unit into polymer backbones can lead to materials with enhanced thermal stability and specific functionalities. The adamantane (B196018) group, due to its bulky and three-dimensional nature, can disrupt polymer chain packing, leading to materials with high glass transition temperatures (Tg) and amorphous morphologies. This is particularly advantageous for applications requiring robust materials that can withstand high temperatures without degradation.

The bromo-substituent on the phenyl ring is a key feature that allows for the integration of this adamantane derivative into larger polymeric structures. Through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, the this compound can be polymerized with a variety of comonomers to create a diverse range of functional polymers.

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

| Reaction Type | Reactant | Resulting Linkage | Potential Polymer Properties |

| Suzuki Coupling | Aryl boronic acids/esters | Biaryl | Conjugated polymers with tunable electronic properties |

| Heck Coupling | Alkenes | Aryl-alkene | Polymers with extended conjugation and potential for photoluminescence |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne | Rigid, linear polymers with interesting optoelectronic properties |

The resulting polymers can be designed to have specific functionalities tailored for various applications. For instance, by choosing appropriate comonomers, it is possible to synthesize materials with specific solubility, processability, and electronic properties.

Potential in Organic Electronics: OLEDs and OFETs

In the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the molecular design of the active materials is crucial for device performance. The introduction of the bulky adamantane group from this compound into organic semiconductors can offer several advantages.

In OLEDs, host materials are responsible for transporting charge carriers and facilitating efficient energy transfer to the emissive dopant. The incorporation of adamantane moieties into host materials can prevent detrimental intermolecular interactions, such as aggregation-caused quenching, which can lead to a decrease in the photoluminescence quantum yield. The steric hindrance provided by the adamantane cage can help to maintain the desired molecular conformation and prevent close packing of molecules, thus preserving their emissive properties in the solid state.

Derivatives of this compound can be synthesized to act as host materials for thermally activated delayed fluorescence (TADF) emitters, which are a key component in high-efficiency OLEDs. The high triplet energy often associated with adamantane-containing molecules is beneficial for confining the triplet excitons on the TADF emitter, leading to efficient reverse intersystem crossing and, consequently, high device efficiencies.

Table 2: Potential Properties of Adamantane-Containing Materials for Organic Electronics

| Property | Influence of Adamantane Moiety | Benefit in Organic Electronics |

| Thermal Stability | High | Increased device lifetime and operational stability |

| Morphological Stability | High | Prevention of crystallization and degradation of thin films |

| Steric Hindrance | High | Suppression of aggregation-caused quenching in OLEDs |

| Solubility | Tunable | Improved processability for solution-based fabrication methods |

For OFETs, the morphology of the active layer is critical for efficient charge transport. The use of this compound as a building block can influence the molecular packing and ordering in thin films, which in turn affects the charge carrier mobility.

Integration into Nanomaterials and Nanocarriers

The rigid and well-defined structure of this compound makes it an interesting candidate for the surface functionalization of nanomaterials. The adamantane group can act as a bulky spacer, preventing the aggregation of nanoparticles and improving their dispersibility in various solvents.

The bromo-functional group can be utilized to covalently attach the adamantane derivative to the surface of nanoparticles, such as gold nanoparticles or quantum dots. This surface modification can alter the physicochemical properties of the nanomaterials, including their solubility, stability, and interaction with their environment.

Furthermore, the concept of host-guest chemistry can be employed, where the adamantane moiety acts as a guest that can bind to specific host molecules, such as cyclodextrins. This interaction can be used to construct self-assembled nanomaterials and nanocarriers for various applications, including drug delivery and sensing.

Exploration in Sensor Technologies and Related Functional Materials

The development of chemical sensors often relies on materials that can exhibit a detectable change in their properties upon interaction with a specific analyte. The adamantane-bromophenyl structure can be incorporated into sensor platforms in several ways.

Polymers synthesized from this compound can be used as sensitive layers in chemical sensors. The introduction of the bulky adamantane group can create microporosity within the polymer matrix, which can facilitate the diffusion of analytes and enhance the sensor's response time and sensitivity.

The bromo-functional group also allows for the post-polymerization modification of the material, enabling the introduction of specific recognition sites for target analytes. For instance, the bromine atom can be substituted with other functional groups that have a high affinity for a particular analyte, leading to a highly selective sensor.

Future Research Directions and Emerging Paradigms for 1 4 Bromophenyl Adamantane Research

Design and Synthesis of Novel Polysubstituted Adamantane-Bromophenyl Architectures

Future synthetic efforts will likely focus on moving beyond mono-substituted systems to create more complex, polysubstituted adamantane-bromophenyl architectures. The adamantane (B196018) cage offers four equivalent tertiary bridgehead positions, providing a tetrahedral scaffold for constructing highly ordered three-dimensional molecules. The design and synthesis of di-, tri-, and tetra-substituted derivatives, where multiple bromophenyl units are attached to the adamantane core, is a promising direction.

Research into Friedel-Crafts-type reactions, which are commonly used for adamantane arylation, will be crucial. uni-giessen.de For instance, the synthesis of 1,3,5,7-tetrakis(m-bromophenyl)adamantane has been reported, demonstrating the feasibility of exhaustive substitution. uni-giessen.de The strategic use of different catalysts, such as AlCl₃ or InCl₃, can control the regioselectivity (meta vs. para) of the aryl substitution, offering a pathway to fine-tune the geometry of the final molecule. uni-giessen.de Furthermore, 1-(4-Bromophenyl)adamantane itself can serve as a starting point for further functionalization. The remaining C-H bonds on the adamantane bridgeheads can be targeted for substitution, or the existing bromophenyl group can be modified via cross-coupling reactions, allowing for the construction of dissymmetric and multifunctional architectures. researchgate.netacs.org

Table 1: Synthetic Strategies for Polysubstituted Adamantane-Bromophenyl Architectures

| Substitution Pattern | General Synthetic Strategy | Key Considerations | Potential Application |

|---|---|---|---|

| 1,3-Disubstituted | Stepwise Friedel-Crafts alkylation of adamantane with bromobenzene (B47551). | Control of stoichiometry and reaction conditions to prevent over-substitution. | Linear rigid linkers for polymers and metal-organic frameworks (MOFs). |

| 1,3,5-Trisubstituted | Functionalization of 1,3,5-trihydroxyadamantane followed by arylation or direct multi-step arylation. | Managing steric hindrance and achieving high conversion rates. | Tripodal scaffolds for host-guest chemistry and catalysis. |

| 1,3,5,7-Tetrasubstituted | Exhaustive Friedel-Crafts reaction using catalysts like AlBr₃ with bromobenzene. uni-giessen.de | Achieving complete substitution and separating isomers (e.g., meta vs. para). uni-giessen.de | Tetrahedral nodes for creating highly porous and stable 3D covalent and metal-organic frameworks. researchgate.net |

| Hetero-substituted | C-H functionalization of this compound at other bridgehead positions. researchgate.net | Achieving regioselectivity in C-H activation. | Multifunctional materials with tailored electronic or recognition properties. |

Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routine for characterization, future research will demand more advanced methods to gain deeper insights into the solid-state structure, dynamics, and intermolecular interactions of this compound derivatives. mdpi.comnih.gov

Solid-state NMR (ssNMR) spectroscopy is a particularly powerful tool. Given that adamantane itself is a common standard for chemical shift referencing in ssNMR, the application of this technique to its derivatives is well-established. nih.govwikipedia.org Advanced ssNMR experiments can elucidate molecular packing, identify different polymorphs, and probe the dynamics of the adamantane cage and phenyl ring in the solid state. rsc.org

Single-crystal X-ray diffraction (SCXRD) will remain indispensable for determining precise three-dimensional structures. For bromophenyl adamantane derivatives, SCXRD is crucial for characterizing the nature and geometry of non-covalent interactions, such as halogen bonding (C-Br···X) and C-H···π interactions, which dictate the supramolecular assembly. nih.gov Studies on related structures have shown that the dihedral angle between the phenyl and other rings, as well as the specific packing motifs, can be precisely determined, providing critical data for crystal engineering. nih.gov The development of new, highly crystalline materials will rely heavily on these detailed structural analyses to establish clear structure-property relationships.

Table 2: Application of Advanced Characterization Techniques

| Technique | Information Gained | Relevance to this compound Research |

|---|---|---|

| Solid-State NMR (ssNMR) | Molecular conformation, packing, polymorphism, and dynamics in the solid state. rsc.org | Understanding the behavior of adamantane-based polymers and crystalline materials. |

| Single-Crystal X-Ray Diffraction (SCXRD) | Precise 3D molecular structure, bond lengths/angles, and intermolecular interactions (e.g., halogen bonding). nih.gov | Essential for rational design in crystal engineering and confirming supramolecular architectures. |

| Terahertz (THz) Spectroscopy | Probing low-frequency vibrational modes corresponding to collective motions and intermolecular interactions. | Characterizing the strength and nature of halogen bonds and other non-covalent forces in the crystal lattice. |

| Powder X-Ray Diffraction (PXRD) | Phase identification, crystallinity, and unit cell parameters of polycrystalline materials. | Characterizing microporous organic polymers (MOPs) and MOFs where single crystals may not be available. |

Development of Predictive Computational Models for Structure-Property Relationships

As more complex adamantane-bromophenyl derivatives are synthesized, the development of robust computational models to predict their properties becomes increasingly vital. Quantitative Structure-Property Relationship (QSPR) models offer a way to correlate structural features with physical, chemical, or biological properties, guiding synthetic efforts toward materials with desired characteristics. derpharmachemica.com

For polymers derived from this compound, machine learning algorithms can be trained on experimental data to predict key properties such as thermal stability, gas permeability, and mechanical strength based on monomer structure and connectivity. llnl.govresearchgate.net Such models can accelerate the discovery of high-performance materials by screening virtual libraries of potential polymer structures before undertaking costly and time-consuming synthesis. mdpi.comarxiv.org

Furthermore, high-level quantum chemical methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure and intermolecular interactions of these systems. doi.org DFT calculations can predict the strength and directionality of halogen bonds, model the HOMO-LUMO gap to estimate electronic properties, and simulate spectroscopic data to aid in experimental characterization. doi.org This synergy between computational prediction and experimental validation will be a cornerstone of future research, enabling a more rational, design-oriented approach to materials discovery.

Table 3: Predictive Computational Models for this compound Derivatives

| Property to Predict | Computational Method | Key Structural Descriptors | Potential Impact |

|---|---|---|---|

| Lipophilicity (logP) | QSPR derpharmachemica.combohrium.com | Topological indices, molecular weight, surface area. | Guiding design of derivatives for biological applications or selective extraction. |

| Thermal Stability of Polymers | Machine Learning (e.g., Random Forest) mdpi.com | Monomer connectivity, bond dissociation energies, rotational barriers. | Rapidly identifying candidates for high-temperature applications. |

| Gas Adsorption in MOFs/MOPs | Molecular Dynamics (MD) / Grand Canonical Monte Carlo (GCMC) Simulations | Pore size distribution, surface area, framework-gas interaction energies. | Optimizing porous materials for carbon capture or hydrogen storage. |

| Halogen Bond Strength | Density Functional Theory (DFT) doi.org | Electrostatic potential on the bromine atom, bond lengths, interaction energies. | Designing supramolecular assemblies with predictable geometries and stability. |

Exploration of New Catalytic and Green Synthetic Routes

The synthesis of adamantane derivatives has traditionally relied on methods that can be harsh or require multiple steps. A significant future direction is the development of more efficient, selective, and environmentally benign synthetic routes. This involves exploring novel catalytic systems and green chemistry principles.

Catalytic C–H functionalization is a particularly attractive strategy. uni-giessen.de Instead of pre-functionalizing the adamantane core, direct activation of its strong tertiary C–H bonds using transition metal or photoredox catalysis can provide a more atom-economical route to polysubstituted derivatives. nih.govchemrxiv.org These methods offer the potential for high regioselectivity, allowing chemists to precisely target specific bridgehead positions for arylation or other modifications. rsc.org

The principles of green chemistry, such as the use of less hazardous reagents and solvents and improving energy efficiency, are also paramount. acs.org This could involve exploring microwave-assisted synthesis to accelerate reaction times and reduce energy consumption or developing solvent-free mechanochemical methods. Moreover, the adoption of continuous flow chemistry presents a paradigm shift from traditional batch processing. patsnap.com Flow reactors offer superior control over reaction parameters, enhance safety when dealing with reactive intermediates, and can be automated for high-throughput synthesis and optimization, accelerating the discovery of new adamantane-based materials. digitellinc.com

Table 4: Modern Catalytic and Green Synthetic Routes

| Synthetic Approach | Description | Advantages over Traditional Methods |

|---|---|---|

| Photoredox C-H Functionalization | Uses visible light and a photocatalyst to generate adamantyl radicals for direct coupling with other molecules. rsc.org | Mild reaction conditions, high functional group tolerance, avoids pre-functionalization. |

| Transition Metal-Catalyzed C-H Activation | Employs catalysts (e.g., Pd, Rh, Ir) to selectively cleave C-H bonds and form new C-C or C-heteroatom bonds. uni-giessen.de | High selectivity, potential for asymmetric synthesis, atom economy. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures. | Dramatically reduced reaction times, improved yields, lower energy consumption. |

| Flow Chemistry | Performs reactions in a continuous stream within small-diameter tubing rather than a flask. patsnap.comdigitellinc.com | Enhanced safety, precise control of temperature/pressure, easy scalability, and automation. |

Integration into Complex Supramolecular Systems for Tailored Functionality

The true potential of this compound and its multi-substituted analogues lies in their use as tectons—rigid building blocks—for the construction of complex supramolecular systems. The tetrahedral geometry of the adamantane core and the directional nature of the interactions involving the bromophenyl group make these molecules ideal for creating ordered, functional materials. researchgate.net

Future research will focus on integrating these building blocks into advanced porous materials like Metal-Organic Frameworks (MOFs) and Microporous Organic Polymers (MOPs). researchgate.netmdpi.com By using tetra-functionalized adamantane-bromophenyl linkers, it is possible to construct robust, three-dimensional networks with high thermal stability and tailored pore environments for applications in gas storage, separation, and catalysis. mdpi.comacs.org

The role of the bromine atom extends beyond a simple synthetic handle; it is a key player in directing crystal packing through halogen bonding. This specific and directional non-covalent interaction can be exploited in crystal engineering to guide the self-assembly of molecules into desired architectures, such as layers, channels, or complex interpenetrated networks. Furthermore, the adamantane moiety is a classic guest molecule in host-guest chemistry, forming stable inclusion complexes with hosts like cyclodextrins. mdpi.com The bromophenyl group adds another layer of potential interactions, enabling the design of sophisticated host-guest systems for applications in sensing, drug delivery, and molecular machinery. mdpi.comrsc.org

Table 5: Supramolecular Systems Incorporating Adamantane-Bromophenyl Units

| Supramolecular System | Role of Adamantane-Bromophenyl Unit | Targeted Functionality |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Serves as a rigid, tetrahedral organic linker connecting metal nodes. researchgate.netacs.org | Gas storage (H₂, CO₂), catalysis, chemical sensing. |

| Microporous Organic Polymers (MOPs) | Acts as a "tetrahedral knot" in polymerization reactions (e.g., Suzuki coupling) to create a porous 3D network. | High-stability adsorbents for toxic organic vapors and gases. mdpi.com |

| Crystal Engineering | The bromine atom directs assembly via halogen bonding; the adamantane group controls packing via steric influence. | Creation of materials with specific optical, electronic, or physical properties. |

| Host-Guest Complexes | The adamantane cage acts as a hydrophobic guest for macrocyclic hosts (e.g., cyclodextrins, pillararenes). mdpi.comrsc.org | Molecular recognition, stimuli-responsive materials, drug delivery vehicles. |

Q & A

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.